Cas no 960079-47-4 (2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one)

2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one is a structurally unique spirocyclic compound featuring a phenyl-substituted diazaspiro framework. Its rigid spiro[3.3]heptane core enhances conformational stability, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound’s fused bicyclic system offers distinct steric and electronic properties, which can influence binding affinity and selectivity in target interactions. Its synthetic versatility allows for further functionalization at the nitrogen or carbonyl positions, enabling diverse derivatization for structure-activity relationship studies. This scaffold is particularly relevant in the development of CNS-targeting agents and enzyme inhibitors due to its balanced lipophilicity and hydrogen-bonding capacity.
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one structure
960079-47-4 structure
Product name:2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
CAS No:960079-47-4
MF:C11H12N2O
MW:188.225782394409
MDL:MFCD13180714
CID:831950
PubChem ID:66521755

2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
    • 2,6-Diazaspiro[3.3]heptan-1-one, 2-phenyl-
    • 2-phenyl-2,6-diazaspiro[3.3]heptan-3-one
    • A858726
    • FT-0686013
    • CS-0000702
    • AS-34757
    • J-510249
    • PB18041
    • DTXSID70735110
    • 960079-47-4
    • AKOS015950355
    • DB-080394
    • MDL: MFCD13180714
    • Inchi: InChI=1S/C11H12N2O/c14-10-11(6-12-7-11)8-13(10)9-4-2-1-3-5-9/h1-5,12H,6-8H2
    • InChI Key: JGOYKNYAYFJVST-UHFFFAOYSA-N
    • SMILES: O=C1N(C2=CC=CC=C2)CC13CNC3

Computed Properties

  • Exact Mass: 188.094963011g/mol
  • Monoisotopic Mass: 188.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų
  • XLogP3: 0.2

Experimental Properties

  • Density: 1.28
  • Boiling Point: 426.6°C at 760 mmHg
  • Flash Point: 211.8°C
  • Refractive Index: 1.65

2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one Security Information

2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121687-100MG
2-phenyl-2,6-diazaspiro[3.3]heptan-1-one
960079-47-4 97%
100MG
¥ 1,280.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121687-5G
2-phenyl-2,6-diazaspiro[3.3]heptan-1-one
960079-47-4 97%
5g
¥ 15,364.00 2023-04-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P876124-250mg
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
960079-47-4 95%
250mg
¥24,867.00 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-P6054-1g
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one trifluoroacetic acid - P6054
960079-47-4 97.0%
1g
41040.0CNY 2021-08-03
Chemenu
CM109231-250mg
2-phenyl-2,6-diazaspiro[3.3]heptan-1-one
960079-47-4 95+%
250mg
$734 2021-08-06
TRC
P322373-10mg
2-phenyl-2,6-diazaspiro[3.3]heptan-1-one
960079-47-4
10mg
$ 50.00 2022-06-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P876124-500mg
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
960079-47-4 95%
500mg
¥42,885.00 2022-09-01
eNovation Chemicals LLC
D499364-10G
2-phenyl-2,6-diazaspiro[3.3]heptan-1-one
960079-47-4 97%
10g
$4815 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1070788-250mg
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
960079-47-4 97%
250mg
¥2910.00 2024-04-23
Chemenu
CM109231-1g
2-phenyl-2,6-diazaspiro[3.3]heptan-1-one
960079-47-4 95%+
1g
$*** 2023-05-29

Additional information on 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one

Introduction to 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one (CAS No. 960079-47-4)

2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one, identified by its Chemical Abstracts Service (CAS) number 960079-47-4, is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. The compound belongs to the spirocyclic class of molecules, characterized by a central spiro carbon that links two distinct rings. In this case, the spiro structure connects a seven-membered oxygen-containing heterocycle with a six-membered nitrogen-containing heterocycle, forming a spiro[3.3]heptanone scaffold. The presence of both phenyl and azaspiro moieties introduces a rich chemical diversity, making it a promising candidate for further exploration in drug discovery.

The molecular framework of 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one exhibits potential pharmacophoric features that are highly relevant to modern medicinal chemistry. The spirocyclic core imparts rigidity to the molecule, which can enhance binding affinity and selectivity when interacting with biological targets. Additionally, the combination of nitrogen and oxygen heteroatoms provides multiple sites for hydrogen bonding and electrostatic interactions, crucial for receptor binding. The phenyl group further contributes to hydrophobic interactions and can be modulated for optimal pharmacokinetic properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex scaffolds with high precision. Studies suggest that 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one may exhibit inhibitory activity against various enzymes and receptors implicated in metabolic disorders, inflammation, and neurodegenerative diseases. The spirocyclic core has been shown to stabilize transition states in enzyme catalysis, making it an attractive motif for developing novel enzyme inhibitors.

In the realm of drug discovery, the synthesis of derivatives of 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one has been explored as a strategy to optimize bioactivity and pharmacokinetic profiles. Functional group modifications on the phenyl ring or the nitrogen-containing heterocycle can fine-tune solubility, metabolic stability, and target specificity. For instance, electronic effects induced by substituents on the phenyl group can modulate interactions with aromatic binding pockets in proteins.

The azaspiro scaffold itself has been studied for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors. Preclinical data indicate that derivatives of this class may possess neuroprotective properties by modulating neurotransmitter systems involved in cognitive function and inflammation. This aligns with current research trends focusing on developing therapeutics for age-related neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.

Furthermore, the structural motif of 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one has inspired investigations into its role as a scaffold for antiviral agents. The rigid spirocore can mimic natural product structures known to interfere with viral replication cycles. Early studies have demonstrated that certain derivatives exhibit inhibitory effects against viral proteases and polymerases by occupying critical binding pockets through hydrophobic and hydrogen bonding interactions.

The synthesis of 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one involves multi-step organic transformations that highlight its synthetic accessibility while maintaining structural complexity. Key synthetic strategies include spirocyclic ring formation via intramolecular cyclization reactions, followed by functionalization of the phenyl and nitrogen-containing moieties. Advances in transition-metal-catalyzed reactions have facilitated more efficient routes to this compound, reducing reaction times and improving yields.

From a regulatory perspective, compounds like 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one must undergo rigorous safety evaluations before advancing to clinical trials. While not classified as hazardous or controlled substances under current regulations, thorough toxicological assessments are essential to ensure their safety for human use. These studies typically include acute toxicity tests, chronic toxicity studies, and genotoxicity evaluations to establish safe dosage ranges.

The development pipeline for spirocyclic compounds continues to expand with growing interest in their therapeutic potential. Collaborative efforts between academic researchers and pharmaceutical companies are driving innovation in this area by leveraging computational biology tools to identify novel targets and optimize lead compounds rapidly.

In conclusion,2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one (CAS No. 960079-47-4) represents a structurally intriguing molecule with broad applications in medicinal chemistry and drug discovery programs targeting neurological disorders, metabolic diseases,and viral infections among others Its unique spirocyclic framework combined with functionalizable moieties positions it as an attractive scaffold for further development into next-generation therapeutics As research progresses,this compound is poised to contribute significantly toward addressing unmet medical needs through innovative chemical design

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:960079-47-4)2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
A858726
Purity:99%
Quantity:10g
Price ($):3471.0